Product packaging for 2-Methyl-6-phenylpyrimidin-4-amine(Cat. No.:CAS No. 92289-38-8)

2-Methyl-6-phenylpyrimidin-4-amine

Cat. No.: B13403121
CAS No.: 92289-38-8
M. Wt: 185.22 g/mol
InChI Key: IATXPMMDFKEEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-phenylpyrimidin-4-amine ( 92289-38-8) is an organic compound with the molecular formula C 11 H 11 N 3 and a molecular weight of 185.23 g/mol. This pyrimidine derivative serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research . Pyrimidine scaffolds, particularly 2-aminopyrimidines, are of significant interest in medicinal chemistry due to their broad biological activities. Research indicates that structurally similar 2-amino-4,6-diarylpyrimidine compounds demonstrate potential as inhibitors targeting chronic myeloid leukemia (CML) cell lines, such as K562, by inhibiting ABL1 tyrosine kinase . Furthermore, derivatives based on the 6-methyl-2-phenylpyrimidin-4-amine core have been explored for their selective biological activities, including as Schiff bases with investigated antibacterial activity against Enterococcus faecalis and anticancer effects against gastric adenocarcinoma cell lines . This product is intended for research purposes as a building block in the synthesis of more complex molecules. Key physical properties include a boiling point of 375.2°C at 760 mmHg and a density of 1.159 g/cm 3 . Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B13403121 2-Methyl-6-phenylpyrimidin-4-amine CAS No. 92289-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92289-38-8

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-6-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H11N3/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)

InChI Key

IATXPMMDFKEEOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 6 Phenylpyrimidin 4 Amine and Its Analogues

Direct Synthesis Routes for 2-Methyl-6-phenylpyrimidin-4-amine Core Structure

The de novo synthesis of the this compound framework relies on fundamental organic reactions that assemble the heterocyclic ring from acyclic precursors.

Cyclocondensation reactions are a primary method for constructing the pyrimidine (B1678525) ring. wikipedia.org These reactions typically involve the formation of the heterocyclic system in a single step from two or more components. A classic approach involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. wikipedia.org For the synthesis of this compound, a key starting material is a phenyl-substituted β-diketone or a related species, which reacts with acetamidine.

A representative example is the condensation of a chalcone (B49325) derivative with guanidine (B92328) hydrochloride. researchgate.net Although this yields a 2-aminopyrimidine (B69317), the underlying principle of using a three-carbon fragment and a nitrogen-containing component to build the ring is central. The reaction of 1-phenylbut-2-en-1-one (a chalcone analogue) with guanidine hydrochloride in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) can lead to the formation of a 2-amino-4-phenyl-6-methylpyrimidine. researchgate.net

Reactant 1Reactant 2ConditionsProduct
1-phenyl-1,3-butanedioneAcetamidine hydrochlorideBase (e.g., sodium ethoxide), Ethanol, Reflux2-Methyl-4-phenyl-6-methylpyrimidine
Substituted ChalconesGuanidine hydrochlorideDMF, Reflux (50-60 °C)4,6-disubstituted-2-aminopyrimidines

This table illustrates generalized cyclocondensation reactions for forming substituted pyrimidine rings.

Ring closure strategies often involve intramolecular reactions of a suitably functionalized acyclic precursor. umich.edu This can involve the formation of one or two bonds to complete the heterocyclic ring. For instance, a molecule containing the N-C-N fragment and the C-C-C fragment in a linear arrangement can be induced to cyclize.

In the biosynthesis of pyrimidines, the ring closure of N-carbamoyl-L-aspartate is a key step catalyzed by dihydroorotase. umich.edu While this is a biological example, similar chemical principles apply in laboratory synthesis. A synthetic strategy could involve the preparation of an N-(1-amino-3-phenylprop-1-en-2-yl)acetamide derivative, which could then undergo base- or acid-catalyzed cyclization to form the pyrimidine ring. The intramolecular attack of a nitrogen atom onto a carbonyl or imine carbon would be the key ring-forming step. researchgate.net

Functionalization and Derivatization Strategies

Once the pyrimidine core is established, its periphery can be modified to introduce or alter functional groups, providing access to a wide range of analogues.

The introduction of an amino group onto a pyrimidine ring is a crucial transformation. wikipedia.org Direct amination of an unsubstituted pyrimidine at the C4 position is challenging due to the electron-deficient nature of the ring. More commonly, a leaving group at the C4 position is displaced by an amine.

A common precursor for this is a 4-chloropyrimidine. For example, 2-methyl-4-chloro-6-phenylpyrimidine can be readily synthesized and subsequently reacted with ammonia (B1221849) or a primary or secondary amine to introduce the 4-amino group. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net Recent advances have also described methods for the C2-selective amination of pyrimidines, which could be adapted for the C4 position under specific conditions. nih.govacs.orgresearchgate.net

Starting MaterialReagentProduct
2,4-Dichloropyrimidine (B19661)Aniline (weak base)2-Chloro-4-anilinopyrimidine
4,6-Dichloro-2-(methylsulfonyl)pyrimidinePrimary aliphatic amine4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine
Uridine derivativesp-Toluenesulfonyl chloride, tertiary amine, then aq. NH34-Amino-pyrimidine nucleosides

This table provides examples of amination reactions on the pyrimidine ring. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto the pyrimidine ring. nih.govmdpi.commdpi.com This is especially useful for creating analogues with diverse substitution patterns.

Starting from a halogenated pyrimidine, such as 4-chloro-2-methyl-6-phenylpyrimidine (B2969081) or a dihalopyrimidine, a variety of boronic acids can be coupled to introduce new substituents. For example, reacting 2,4-dichloropyrimidine with phenylboronic acid under Suzuki coupling conditions preferentially occurs at the more reactive C4 position to yield 2-chloro-4-phenylpyrimidine. nih.gov This intermediate can then be further functionalized. Microwave-assisted Suzuki coupling has been shown to be highly efficient, often leading to good to excellent yields in short reaction times. mdpi.com

Pyrimidine SubstrateBoronic AcidCatalystProduct
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)42-Chloro-4-phenylpyrimidine
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh3)45-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/heteroaryl boronic acidsXPhosPdG2/XPhosC3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones

This table showcases the versatility of Suzuki coupling for modifying pyrimidine scaffolds. nih.govmdpi.comrsc.org

The 4-amino group of this compound itself can be a site for further derivatization. Standard reactions of primary amines can be employed to introduce a wide range of functionalities.

For instance, acylation with acid chlorides or anhydrides can furnish the corresponding amides. Alkylation with alkyl halides can lead to secondary or tertiary amines. The amino group can also participate in the formation of Schiff bases by reacting with aldehydes or ketones. These modifications can significantly alter the properties of the parent molecule. In a study on 2,4-diaminopyrimidine (B92962) derivatives, the amino group was modified by introducing various alkyl and phenylalkyl groups, which had a profound effect on the biological activity of the compounds. nih.gov

Starting AmineReagentReaction TypeProduct
This compoundAcetyl chlorideAcylationN-(2-Methyl-6-phenylpyrimidin-4-yl)acetamide
This compoundBenzyl bromideAlkylationN-Benzyl-2-methyl-6-phenylpyrimidin-4-amine
This compoundBenzaldehydeSchiff Base Formation(E)-N-Benzylidene-2-methyl-6-phenylpyrimidin-4-amine

This table illustrates potential modifications of the 4-amino group.

Alkylation and Arylation Techniques

The functionalization of the pyrimidine core through the introduction of alkyl and aryl groups is a key strategy for creating diverse analogues. While specific examples for the direct alkylation or arylation of this compound are not extensively detailed in the provided context, general principles of pyrimidine chemistry can be applied. For instance, nucleophilic substitution reactions on halo-substituted pyrimidines are a common method for introducing new substituents.

Catalytic Approaches in Synthesis

Catalysis has revolutionized organic synthesis, and the preparation of pyrimidine derivatives has greatly benefited from these advancements. Catalytic methods often offer higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis and functionalization of pyrimidine rings. sioc-journal.cn Techniques such as Suzuki and Buchwald-Hartwig cross-coupling reactions are widely used to introduce aryl and amino groups, respectively, onto the pyrimidine scaffold. For example, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been accomplished using Suzuki coupling of a chloropyrimidine intermediate with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. acs.org This reaction is often carried out in a microwave reactor to accelerate the process. acs.org Similarly, palladium catalysts are employed for the synthesis of heteroaryl-substituted 1,8-naphthyridine (B1210474) derivatives through C-N coupling reactions. researchgate.net

Reaction Type Catalyst Reactants Key Features Reference
Suzuki CouplingPd(PPh₃)₄Chloropyrimidine, Boronic acidsC-C bond formation, Microwave-assisted acs.org
Buchwald-HartwigPalladium complexesHalopyrimidine, AminesC-N bond formation acs.org
C-N CouplingPalladium acetate/triphenylphosphineChloronaphthyridines, Heterocyclic aminesSynthesis of heteroaryl-substituted derivatives researchgate.net

Microwave irradiation has emerged as a valuable technology in organic synthesis, significantly reducing reaction times and often improving product yields. tandfonline.comnih.gov The synthesis of various pyrimidine derivatives has been successfully achieved using microwave-assisted methods. tandfonline.comresearchgate.netfoliamedica.bgacs.org For instance, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines can be efficiently carried out under microwave irradiation, with yields ranging from 65-90%. tandfonline.com This technique often allows for solvent-free conditions, further enhancing its green credentials. tandfonline.com The rapid heating provided by microwaves can circumvent the need for harsh classical conditions and prevent the decomposition of sensitive materials. tandfonline.com

Reaction Conditions Advantages Reference
Biginelli CondensationMicrowave irradiationRapid reaction, High yields, Solvent-free potential tandfonline.com
Synthesis of Thiazolo[5,4-d]pyrimidinesMicrowave irradiation (5 min)Extremely fast reaction time researchgate.net
Synthesis of TetrahydropyrimidinesMicrowave irradiationEfficient synthesis of bioactive compounds foliamedica.bg

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rasayanjournal.co.innih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient processes.

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. rasayanjournal.co.innih.gov Many modern synthetic methods for pyrimidines are being developed under solvent-free conditions or in environmentally benign solvents like water. researchgate.netacs.orgnih.gov For example, the synthesis of pyrimidine derivatives can be achieved through mechanochemical methods, such as ball milling, which operate without a solvent. acs.org Furthermore, the use of recyclable catalysts, such as modified ZnO nanoparticles, contributes to the sustainability of the process. acs.org The development of one-pot multicomponent reactions is another green strategy that reduces waste and improves efficiency by combining several synthetic steps into a single operation. acs.org

Green Approach Methodology Benefits Reference
Solvent-Free SynthesisBall milling, Microwave irradiationReduced waste, Energy efficiency, Simplified work-up tandfonline.comacs.org
Aqueous SynthesisUse of water as a solventEnvironmentally benign, Safe nih.gov
Multicomponent ReactionsOne-pot synthesisHigh atom economy, Reduced waste, Time-saving acs.org
Recyclable CatalystsModified ZnO nanoparticlesSustainability, Cost-effectiveness acs.org

Structural Elucidation and Advanced Spectroscopic Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For 2-Methyl-6-phenylpyrimidin-4-amine (C₁₁H₁₁N₃), the calculated molecular weight is 185.23 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine (NH₂) group would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine (B1678525) and phenyl rings would fall in the 1400-1650 cm⁻¹ region. The N-H bending vibration would be expected around 1550-1650 cm⁻¹.

For comparison, the IR spectrum of a similar compound, 2-amino-4-methylthiazole, shows bands corresponding to these functional groups. mdpi.com Another related compound, (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol, exhibits a broad OH stretch at 3374 cm⁻¹ and C-S stretching at 639 cm⁻¹. mdpi.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methyl)2850-2960
C=N and C=C Stretch (Ring)1400-1650
N-H Bend (Amine)1550-1650

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

A study on 4-Methyl-6-phenylpyrimidin-2-amine (B98054), a close isomer of the title compound, revealed that it crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit. nih.gov The dihedral angles between the phenyl and pyrimidine rings in these two molecules were found to be 29.41(2)° and 46.32(3)°. nih.gov The crystal packing is characterized by intermolecular N—H···N hydrogen bonds, which link the molecules into an infinite three-dimensional network. nih.gov

Another related structure, N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, also crystallizes in a monoclinic system. nih.gov In this compound, the pyrimidine ring is nearly planar, and the dihedral angle between the pyrimidine and benzene (B151609) rings is 3.15(6)°. nih.gov The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, forming dimers. nih.gov These crystallographic studies provide a strong basis for understanding the likely solid-state conformation and packing of this compound.

Interactive Data Table: Crystallographic Data for Related Pyrimidine Structures

CompoundCrystal SystemSpace GroupKey FeaturesReference
4-Methyl-6-phenylpyrimidin-2-amineMonoclinicP2₁/cTwo independent molecules in asymmetric unit; Dihedral angles of 29.41(2)° and 46.32(3)° between rings; Intermolecular N—H···N hydrogen bonding. nih.gov
N-Butyl-4-methyl-6-phenylpyrimidin-2-amineMonoclinicP2₁/cPyrimidine ring is nearly planar; Dihedral angle of 3.15(6)° between rings; Intermolecular N—H···N hydrogen bonds forming dimers. nih.gov

Analysis of Dihedral Angles and Conformations

While data exists for isomeric and derivative forms, such as 4-Methyl-6-phenylpyrimidin-2-amine, this information cannot be extrapolated to this compound due to the different substitution pattern on the pyrimidine ring, which would significantly influence the molecular geometry. For instance, studies on the isomer 4-Methyl-6-phenylpyrimidin-2-amine have shown that it crystallizes with two independent molecules in the asymmetric unit, exhibiting different twist angles between the aromatic rings of 29.9(2)° and 45.1(2)°. nih.govresearchgate.net However, similar detailed conformational analysis for this compound is not present in the surveyed literature.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, dictate the crystal's stability and physical properties.

Detailed reports on the crystal packing and the specific intermolecular interactions for this compound are not available in the reviewed literature. Analysis of related structures, such as its isomer 4-Methyl-6-phenylpyrimidin-2-amine, reveals a crystal packing dominated by intermolecular N—H⋯N hydrogen bonds that form an extensive three-dimensional network. nih.govresearchgate.net The absence of a published crystal structure for this compound prevents a similar detailed analysis of its supramolecular architecture. Such an analysis would identify the key hydrogen bond donors and acceptors and describe how these interactions guide the assembly of the molecules in the solid state.

Without experimental crystallographic data, a definitive and scientifically accurate description of the dihedral angles, conformation, intermolecular interactions, and crystal packing for this compound cannot be provided.

Structure Activity Relationship Sar Studies of 2 Methyl 6 Phenylpyrimidin 4 Amine Analogues

Impact of Substituent Variations on Biological Activitynih.govCurrent time information in Kolkata, IN.nih.govnih.gov

The biological activity of pyrimidine (B1678525) derivatives can be significantly modulated by introducing or modifying substituents on the pyrimidine ring and its appended groups. nih.govorientjchem.org

The substituent at the 2-position of the pyrimidine ring plays a crucial role in the molecule's interaction with biological targets. While the parent compound features a methyl group, variations at this position can lead to a broad spectrum of activities. nih.gov For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives through the condensation of guanidine (B92328) with a three-carbon dielectrophile highlights a common strategy to introduce an amino group at this position. nih.gov In the context of anticancer research, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This indicates that replacing the 2-methyl group with a larger aromatic substituent like a phenyl group can confer specific and potent inhibitory activities. The nature of the substituent at C2, whether a small alkyl group, an amino group, or a larger aryl moiety, significantly influences the compound's pharmacological profile. nih.govnih.gov

Alterations to the 6-phenyl group are a key strategy for modulating the biological activity of this class of compounds. The electronic and steric properties of substituents on this phenyl ring can drastically affect potency and selectivity. Studies have shown that the introduction of specific functional groups can enhance antimicrobial and other biological activities. nih.gov For example, the presence of methoxy (B1213986), chloro, nitro, and hydroxyl groups on the phenyl ring has been linked to remarkable in vitro antimicrobial activity. nih.gov Similarly, another study found that a methoxy group at the fourth position of the phenyl ring (attached to the C4 of the pyrimidine) resulted in good anthelmintic activity. nih.gov These findings underscore the importance of the substitution pattern on the 6-phenyl ring for tailoring the biological effects of 2-Methyl-6-phenylpyrimidin-4-amine analogues.

Table 1: Effect of Substituents on the Phenyl Ring on Biological Activity

SubstituentPosition on Phenyl RingObserved Biological ActivityReference
Methoxy (-OCH3)paraPotent anthelmintic activity nih.gov
Methoxy (-OCH3)Not specifiedRemarkable in vitro antimicrobial activity nih.gov
Chloro (-Cl)Not specifiedRemarkable in vitro antimicrobial activity nih.gov
Nitro (-NO2)Not specifiedRemarkable in vitro antimicrobial activity nih.gov
Hydroxyl (-OH)Not specifiedRemarkable in vitro antimicrobial activity nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Replacing the 6-phenyl group with various heteroaromatic ring systems, such as furan (B31954) or indole, is a common strategy to explore new chemical space and modulate biological activity. nih.gov Five-membered heteroaromatic rings are significant structural components in many antibacterial drugs. nih.gov A series of novel five-membered heteroaromatic ring fused-pyrimidine derivatives, including furo[3,2-d]pyrimidines, were identified as potent inhibitors of the hedgehog signaling pathway. nih.gov The incorporation of indolyl-pyrimidine moieties has also yielded compounds with potent antibacterial activity. wjarr.com These findings indicate that the 6-phenyl ring is not essential for activity and that its replacement with heteroaromatic systems can lead to compounds with novel and potent biological profiles. nih.govwjarr.com

Table 2: Bioactivity of Pyrimidine Analogues with Heteroaromatic Rings

Heteroaromatic SystemFused/SubstitutedTarget/ActivityReference
Furo[3,2-d]pyrimidineFusedHedgehog Signaling Pathway Inhibitor nih.gov
Pyrrolo[2,3-d]pyrimidineFusedHedgehog Signaling Pathway Inhibitor nih.gov
Thieno[2,3-d]pyrimidineFusedHedgehog Signaling Pathway Inhibitor nih.gov
IndolylSubstitutedAntibacterial wjarr.com
Pyrazole, ThiazoleSubstitutedAntibacterial acs.org

This table is interactive and can be sorted by clicking on the column headers.

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a pivotal role in the biological activity of chiral pyrimidine derivatives. Although specific studies on the stereochemical aspects of this compound were not prominently found, the principles of stereoisomerism are universally applicable in medicinal chemistry. nih.gov For many biologically active compounds, one enantiomer or diastereomer exhibits significantly higher potency than its counterpart, as it can achieve a more optimal fit within the chiral environment of a receptor or enzyme active site. For pyrimidine nucleoside analogues, diastereoisomeric differentiation has been studied, highlighting the impact of configuration at the sugar moiety on the molecule's properties. nih.gov Therefore, if chiral centers are introduced into analogues of this compound, for instance, by adding chiral substituents, it would be crucial to separate and evaluate the individual stereoisomers to fully understand the SAR and identify the most active form.

Quantitative Structure-Activity Relationship (QSAR) Analysesnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the rational design of more potent analogues. For a series of 2-phenol-4-aryl-6-chlorophenyl pyridine (B92270) derivatives, a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) was performed. nih.gov The resulting 3D contour maps provided insights into the steric and electrostatic fields around the molecules, helping to explain the structure-activity relationships and guide further optimization. nih.gov Although a specific QSAR study for this compound was not identified, this methodology could be readily applied. Such an analysis would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogues and correlating them with their measured biological activities to build a predictive model for designing new, more effective compounds. pensoft.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a series of molecules with their 3D shape and steric and electrostatic properties. nih.govnih.gov The method involves aligning the molecules and then calculating their steric (Lennard-Jones) and electrostatic (Coulomb) fields at various grid points surrounding them. These field values are then used as independent variables in a partial least squares (PLS) analysis to derive a predictive model.

In a study on indole-pyrimidine hybrids, which are analogues of this compound, a CoMFA model was developed to predict their antibacterial activity against Staphylococcus aureus. doi.org This model demonstrated good statistical significance and predictive power. doi.org The statistical parameters for the CoMFA model are indicative of its robustness. doi.org The analysis generates contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding further molecular design. ewha.ac.kr

Table 2: Statistical Results of CoMFA for Indole-Pyrimidine Hybrids doi.org

Parameter Value Description
0.560 Cross-validated correlation coefficient, indicating good internal predictive ability.
0.925 Non-cross-validated correlation coefficient, showing a high degree of correlation.
R²test 0.729 Predictive correlation coefficient for the external test set, confirming the model's predictive power.
Optimal Components Not specified The number of principal components used to generate the model.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that complements CoMFA. mdpi.com Unlike CoMFA, which uses Lennard-Jones and Coulomb potentials, CoMSIA calculates similarity indices using a Gaussian-type potential, which avoids some of the singularities and arbitrary cutoffs associated with CoMFA fields. nih.gov CoMSIA evaluates five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.govmdpi.com This often results in more easily interpretable contour maps that highlight regions within the molecule's structure where specific properties are crucial for activity. nih.gov

For the same series of indole-pyrimidine hybrids, a CoMSIA model was also generated. doi.org This model showed strong stability and predictive capability, with its statistical parameters being comparable to or even slightly better than the CoMFA model in some aspects. doi.org The use of multiple fields in CoMSIA can provide a more comprehensive understanding of the SAR. mdpi.com

Table 3: Statistical Results of CoMSIA for Indole-Pyrimidine Hybrids doi.org

Parameter Value Description
0.577 Cross-validated correlation coefficient, indicating good internal predictive ability.
0.876 Non-cross-validated correlation coefficient, showing a strong correlation.
R²test 0.737 Predictive correlation coefficient for the external test set, confirming the model's robust predictive power.
Optimal Components 3 The number of principal components used to generate the model.

Multidimensional QSAR (3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are fundamental in modern medicinal chemistry for understanding how the three-dimensional properties of molecules influence their biological functions. mdpi.com Both CoMFA and CoMSIA are prominent methods within the 3D-QSAR framework. mdpi.com These techniques are particularly valuable as they move beyond 2D representations and consider the spatial arrangement of atoms, which is critical for molecular recognition at a biological target. mdpi.com

A 3D-QSAR study performed on a series of twenty-two 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which are analogues of this compound, aimed to establish models for their antibacterial activity against S. aureus. doi.org The study successfully developed both CoMFA and CoMSIA models with good predictive abilities. doi.org The correlation plots of predicted versus experimental activities for both the training and test sets confirmed the validity of these models. doi.org The insights gained from the 3D-QSAR contour maps can effectively guide the design of new molecules with potentially enhanced activity. doi.orgewha.ac.kr The statistical validation, including cross-validation (Q²) and external validation (R²test), is essential to ensure the reliability of the 3D-QSAR models. mdpi.com

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Focus

Enzyme Inhibition Studies

The pyrimidine (B1678525) scaffold is a versatile structural motif that has been successfully employed in the design of inhibitors for several enzyme classes. Derivatives of 2-Methyl-6-phenylpyrimidin-4-amine have shown potent inhibitory activity against key enzymes implicated in cancer and other diseases.

Medicinal chemistry campaigns have identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. nih.gov The ubiquitination process, which involves the attachment of ubiquitin to substrate proteins, is a critical post-translational modification that can be reversed by deubiquitinases (DUBs). nih.gov The USP1/UAF1 complex is particularly important for DNA repair processes, and its inhibition has emerged as a promising anti-cancer strategy.

Optimization efforts starting from an initial high-throughput screening hit led to the development of compounds with over 100-fold improvement in activity. nih.gov These potent inhibitors demonstrated a strong correlation between their half-maximal inhibitory concentration (IC₅₀) for USP1/UAF1 and their activity in non-small cell lung cancer cells. nih.gov Specifically, inhibition of USP1/UAF1 led to an increase in the levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key substrate of the enzyme, which in turn correlated with decreased cancer cell survival. nih.gov This suggests that Ub-PCNA could serve as a pharmacodynamic biomarker for assessing the efficacy of these inhibitors. nih.gov The success in generating potent and cell-active inhibitors establishes the "druggability" of the USP1/UAF1 complex and highlights its potential as a therapeutic target. nih.gov

Compound SeriesTargetKey FindingsReference
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 DeubiquitinaseAchieved nanomolar inhibitory potency; ≥100-fold improvement over initial hit. nih.gov
ML323 (70)USP1/UAF1 DeubiquitinaseDemonstrated an EC₅₀ of 3.0 μM for decreasing cell survival in non-small cell lung cancer cells. nih.gov
Inactive Analogue (77)USP1/UAF1 DeubiquitinaseShowed no effect on cell survival up to a concentration of 25 μM. nih.gov

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic stem and progenitor cells. nih.gov Hyperactivity of FLT3, often caused by mutations such as internal tandem duplications (FLT3-ITD), is a major driver in acute myeloid leukemia (AML). nih.govnih.gov Consequently, FLT3 is a highly pursued therapeutic target. nih.gov

Derivatives based on the N-phenylpyrimidin-amine scaffold have been identified as potent and selective FLT3 inhibitors. nih.gov Computational modeling studies on pyrimidine-4,6-diamine-based compounds have provided insights into their binding mechanisms. nih.gov Molecular docking simulations revealed that these inhibitors fit into the hydrophobic active site of FLT3, forming critical hydrogen bond interactions with hinge region residues like Cys694. nih.gov Other key residues involved in inhibitor binding include Lys644, Phe691, Glu692, Asn701, Asp829, and Phe830. nih.gov

A series of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have demonstrated potent suppression of a wide range of mutated FLT3 kinases, including the common FLT3-ITD and the drug-resistant D835Y mutants. nih.govebi.ac.uk These compounds showed specific anti-proliferative activity against cell lines harboring the FLT3-ITD mutation (e.g., MV4-11 and MOLM-13 cells) compared to those with wild-type FLT3. nih.govebi.ac.uk

Compound SeriesTargetKey Interacting Residues (In Silico)Observed In Vitro EffectReference
Pyrimidine-4,6-diamine derivativesFLT3K644, C694, F691, E692, N701, D829, F830Inhibitory activity range (IC₅₀) from 13.9 nM to 15111 nM. nih.gov
4-azaaryl-N-phenylpyrimidin-2-amine derivatives (e.g., 12b, 12r)FLT3 (Wild-type and Mutants like ITD, D835Y)Not specifiedPotent suppression of mutated kinases; specific anti-proliferative action in FLT3-ITD cells. nih.govebi.ac.uk

The versatility of the pyrimidine core has prompted investigations into its potential for inhibiting other enzyme classes.

Tyrosyl-tRNA Synthetase (TyrRS): This is a class I aminoacyl-tRNA synthetase responsible for catalyzing the attachment of tyrosine to its corresponding tRNA, a crucial step in protein synthesis. nih.gov The enzyme achieves this by stabilizing the transition states for both tyrosine activation and its transfer to tRNA(Tyr). nih.gov The species-specific nature of the interaction between TyrRS and tRNA(Tyr) makes it a potential target for new antibiotics. nih.gov While specific studies on this compound are not prominent, the general ability of small molecules to interfere with this essential enzymatic function makes it a plausible area for future investigation.

Cytochrome P450 14α-sterol demethylase (CYP51): This enzyme is a member of the cytochrome P450 superfamily and is essential for sterol biosynthesis in eukaryotes, catalyzing the removal of the 14α-methyl group from sterol precursors like lanosterol. harvard.eduwikipedia.orgnih.gov The products of this reaction are vital for maintaining the structural integrity and fluidity of cell membranes. wikipedia.org Because it is critical for producing ergosterol (B1671047) in fungi, CYP51 is the primary target for azole antifungal drugs. wikipedia.orgnih.gov Given the prevalence of the pyrimidine motif in various bioactive compounds, derivatives of this compound could be explored for CYP51 inhibition.

Euchromatic Histone Lysine Methyltransferase 2 (EHMT2/G9a): EHMT2 is a histone methyltransferase that specifically methylates 'Lys-9' of histone H3, creating an epigenetic mark (H3K9me1 and H3K9me2) for transcriptional repression. researchgate.netuniprot.org The discovery of inhibitors for G9a/EHMT2 is an active area of research for diseases like cancer. researchgate.net A series of 2,4-diamino-6-methylpyrimidines, structurally related to this compound, were designed and optimized as G9a/EHMT2 inhibitors, demonstrating that this chemical scaffold can effectively target this class of enzymes. nih.gov

Receptor Binding and Modulation

Beyond enzyme inhibition, pyrimidine-based compounds have been shown to interact with cell surface receptors. Research into structurally related molecules indicates that the 2-phenylpyrimidine (B3000279) core can function as a modulator of G-protein coupled receptors. For instance, derivatives have been designed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov These compounds bind to a site on the receptor distinct from the primary (orthosteric) site for the endogenous ligand acetylcholine. nih.gov This allosteric binding can increase the receptor's affinity and/or efficacy for acetylcholine, representing a more subtle way to modulate receptor signaling compared to direct agonism. Studies have shown that modifications to the pyrimidine scaffold can significantly alter the allosteric profile, affecting potency, efficacy, and the degree of allosteric agonism. nih.gov

Interactions with Nucleic Acids and DNA/RNA Synthesis

The potential for pyrimidine derivatives to interact with nucleic acids is an area of interest, particularly for developing anticancer agents. The planar aromatic rings and hydrogen-bonding capabilities of this compound are features that could facilitate intercalation or groove binding with DNA. nih.gov Crystallographic studies of the compound confirm its capacity for forming extensive intermolecular hydrogen-bonding networks. nih.gov

While direct studies on this specific compound are limited, related heterocyclic structures have been shown to possess DNA-binding and photocleavage activity. mdpi.com For example, certain quinazolinone derivatives have demonstrated the ability to damage DNA upon irradiation with UV-A light, and molecular docking studies have supported their binding to the DNA structure. mdpi.com Such investigations provide a framework for exploring whether this compound or its derivatives could similarly interact with and affect the integrity or synthesis of DNA and RNA.

Molecular-Level Insights into Cellular Pathways (e.g., Ubiquitin-Proteasome System)

The inhibition of specific enzymes by this compound derivatives has direct consequences on broader cellular pathways.

Ubiquitin-Proteasome System: By inhibiting the deubiquitinase USP1/UAF1, N-benzyl-2-phenylpyrimidin-4-amine derivatives directly perturb the ubiquitin-proteasome system. nih.gov This leads to the accumulation of specific ubiquitinated proteins, such as Ub-PCNA. nih.gov The accumulation of proteins that are normally degraded can trigger cellular stress responses and apoptosis. nih.gov For example, the impairment of the proteasome pathway is known to cause the buildup of regulatory proteins like p53 and IκBα and induce endoplasmic reticulum (ER) stress, which can ultimately lead to programmed cell death in cancer cells. nih.gov

Tyrosine Kinase Signaling: Inhibition of FLT3 by pyrimidine derivatives blocks its autophosphorylation, thereby preventing the activation of multiple downstream intracellular signaling pathways that are crucial for cell proliferation, differentiation, and survival. nih.govnih.gov Mechanistic studies in FLT3-ITD positive AML cells treated with these inhibitors show a clear reduction in the phosphorylation of key downstream effectors of FLT3, which is followed by the induction of apoptosis. nih.govebi.ac.uk This confirms that the anti-leukemic effect of these compounds is a direct result of their targeted disruption of the aberrant FLT3 signaling cascade.

In Vitro Biological Activity Evaluation (Excluding Clinical Data)

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil (B121893), thymine, and cytosine. thieme-connect.de Consequently, synthetic pyrimidine derivatives are a subject of intense research for their therapeutic potential. Derivatives of pyrimidine have been generally investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai The biological action of these compounds is attributed to their ability to interact with various cellular targets like enzymes and receptors. ontosight.ai

While the broader class of pyrimidine derivatives has been a source of compounds with antimicrobial properties, specific data on the in vitro antimicrobial activity of this compound is not extensively detailed in available research.

For instance, the naturally occurring pyrimidine antibiotic, bacimethrin, demonstrates activity against various yeasts and bacteria. thieme-connect.de Studies on synthetic derivatives have also shown promise. Research on 5-hydroxymethylpyrimidines revealed that a derivative featuring a tetrasulfide bridge at the 4-position possessed antibacterial and antifungal properties, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 32 mg/mL. mdpi.com Another study on pyrimidine-5-carboxylate derivatives indicated that compounds with an aliphatic amino group of at least a three-carbon chain at the 4-position exhibited weak antibacterial activity, while a derivative with a 4-benzylsulfanyl group showed some antifungal action. mdpi.com

In the context of antimalarial research, certain pyridopyrimidines, which are fused pyrimidine systems, have been noted for their activity. thieme-connect.de However, specific antimalarial testing results for this compound are not documented in the reviewed literature.

The investigation of pyrimidine derivatives for antiviral applications is an active area of research. ontosight.aiontosight.ai Some naturally occurring pyrimidines, such as Variolin B, isolated from a marine sponge, have shown antiviral and cytostatic activity. thieme-connect.dethieme-connect.de Additionally, certain fused heterocyclic systems containing a pyrimidine ring, like pyrido[4,3-d]pyrimidine-2(1H)-thiones, have been identified as having antiviral properties. thieme-connect.de Research into complex pyrimidine derivatives has also included screening for activity against viruses like HIV-1 and HSV-1. researchgate.net

Despite the general interest in this chemical class, specific in vitro evaluation of this compound for its antiviral activity against common viral pathogens has not been reported in the surveyed scientific literature.

The potential of pyrimidine-based compounds as anticancer agents is a significant focus of pharmacological research. ontosight.ai While direct cytotoxic data for this compound against specific cancer cell lines like non-small cell lung cancer and gastric adenocarcinoma is limited, studies on closely related analogs provide insight into the potential of this structural class. Patents have listed this compound among compounds considered as potential inhibitors of glutaminyl cyclase, an enzyme implicated in conditions such as gastric cancer, though specific activity data was not provided. google.comepo.org

Research into derivatives has shown that structural modifications can significantly influence cytotoxic effects. For example, the hydroxylation of a related pyrimidine compound to its 5-hydroxymethyl derivative was found to substantially increase its cytotoxicity against cancer cell lines. mdpi.com

The table below summarizes the anticancer activity of compounds structurally related to this compound.

CompoundCell LineCancer TypeReported ActivityReference
Hydroxylated 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidineVarious Cancer Cell LinesNot SpecifiedIC50 in the range of 17–38 μM mdpi.com
Pyrimidine derivatives with bulky constituentsHeLa, HepaRG, Caco-2, AGS, A172Cervical, Liver, Colorectal, Gastric, GlioblastomaExhibited moderate anticancer properties researchgate.net

The use of animal models, such as those with chemically-induced diabetes using agents like alloxan (B1665706) or streptozotocin, is a standard preclinical method to evaluate potential antidiabetic drugs. nih.govnih.gov These models allow researchers to study the effects of compounds on metabolic parameters, including blood glucose levels. nih.gov However, based on a review of the available scientific literature, no studies concerning the evaluation of this compound for antidiabetic or hypoglycemic activity in preclinical animal models have been reported.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in structure-based drug design for identifying potential drug candidates. Studies on pyrimidine (B1678525) derivatives frequently use molecular docking to explore their potential as inhibitors of various protein targets. semanticscholar.orgnih.gov

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of a compound within a protein's active site. For pyrimidine-based compounds, these interactions are crucial for their biological activity. Docking studies on related N-phenylpyrimidine-4-amine derivatives have shown that the pyrimidine core is often anchored to the hinge loop of kinase domains through critical hydrogen bonds. mdpi.com For instance, interactions with the backbone of cysteine residues (like Cys694 in FLT3) are commonly observed. mdpi.com

Furthermore, π-π stacking interactions between the phenyl ring of the ligand and aromatic residues like phenylalanine (e.g., Phe691, Phe830) in the protein's binding pocket contribute significantly to the binding affinity. mdpi.com Derivatives of 2-amino-6-phenyl-pyrimidine have also been docked into the active site of histone deacetylase 2 (HDAC2), indicating their potential as anti-cancer agents. semanticscholar.org While specific interaction data for 2-Methyl-6-phenylpyrimidin-4-amine is not extensively detailed, the analysis of its analogs provides a strong framework for predicting its binding modes.

Table 1: Potential Ligand-Protein Interactions for a Pyrimidine Core
Interaction TypeLigand MoietyPotential Protein Residue(s)Significance
Hydrogen BondPyrimidine-NH2 groupCysteine, Aspartic AcidAnchors the ligand in the binding site. mdpi.com
π-π StackingPhenyl RingPhenylalanine, TyrosineStabilizes the complex. mdpi.com
Hydrophobic InteractionMethyl GroupValine, Leucine, IsoleucineEnhances binding affinity. youtube.com

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger predicted binding. For example, in docking studies of other heterocyclic systems against the GABA-A receptor, the reference drug diazepam showed a binding energy of -7.5 kcal/mol. mdpi.com For derivatives of this compound, docking simulations against various targets such as kinases or epigenetic enzymes would yield similar predictive scores, allowing for the ranking of its potential efficacy compared to other compounds. semanticscholar.orgnih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

Table 2: Example Binding Affinity Scores from Docking Studies of Related Heterocycles
Compound ClassProtein TargetExample Binding Affinity (kcal/mol)Reference
Pyrano-pyrido-thieno-pyrimidinesGABAA Receptor-7.5 (for Diazepam control) mdpi.com
Cinnamic Acid AmideMAO-B-7.6 mdpi.com
N-phenyl-quinolone-carboxamidesPI3Kα-9.2 mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of a system over time at an atomic level. This method is used to assess the stability of a protein-ligand complex and to explore the conformational landscape of the ligand and its target. mdpi.com

The compound this compound possesses conformational flexibility, primarily related to the rotation around the single bond connecting the pyrimidine and phenyl rings. Crystallographic studies of the isomeric compound 4-Methyl-6-phenylpyrimidin-2-amine (B98054) revealed the presence of two independent molecules in the asymmetric unit, which differ in the dihedral angle between the two rings (29.41° and 46.32°). nih.govresearchgate.net This finding confirms that different low-energy conformations can exist. MD simulations can explore this rotational freedom in a solution or a biological environment, revealing the range of accessible conformations and the energetic barriers between them, which is critical for understanding its interaction with various biological targets.

Once a ligand is docked into a protein, MD simulations are performed to validate the stability of the predicted binding pose. mdpi.com A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the atomic positions over time. In simulations of related N-phenylpyrimidine-4-amine derivatives bound to the FLT3 kinase, protein RMSD values were observed to be in the range of 1.0–4.0 Å, while ligand RMSDs ranged from 0.5–4.0 Å during a 100-nanosecond simulation. mdpi.com Low and stable RMSD values for both the protein and the ligand suggest that the complex remains in a stable conformation, reinforcing the validity of the docking result. mdpi.com

Table 3: Typical RMSD Values from MD Simulations of Protein-Ligand Complexes
ComponentTypical RMSD Range (Å)Interpretation
Protein Backbone1.0 - 4.0Low values indicate overall protein stability during simulation. mdpi.com
Ligand (relative to protein)0.5 - 4.0Low values suggest the ligand maintains a stable binding pose. mdpi.com

ADMET Prediction and Pharmacokinetic Modeling (In Silico)

In the early stages of drug discovery, it is vital to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.net In silico models provide a rapid and cost-effective way to predict these pharmacokinetic properties based on the molecule's structure, helping to identify candidates with drug-like characteristics and filter out those with unfavorable profiles. researchgate.netresearchgate.net

For this compound, various ADMET parameters can be computationally estimated. These predictions are based on established models and databases of experimentally determined properties. researchgate.net Key parameters include predictions of oral bioavailability, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like the cytochrome P450 family. nih.govmdpi.com For example, models like the "BOILED-Egg" can predict both passive gastrointestinal absorption and brain penetration. mdpi.com While specific ADMET data for this exact compound is not publicly available, the evaluation of related pyrimidine and pyridine-containing molecules in other studies demonstrates the standard application of these predictive tools. nih.govnih.govresearchgate.net

Table 4: Key In Silico ADMET Parameters and Their Pharmacokinetic Relevance
ParameterDescriptionImportance in Drug Discovery
Molecular Weight (MW)The mass of the molecule.Influences size-dependent diffusion and absorption.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting absorption and membrane permeability. researchgate.net
Hydrogen Bond Donors/AcceptorsNumber of N-H, O-H bonds (donors) and N, O atoms (acceptors).Impacts solubility and membrane permeability (Lipinski's Rules). researchgate.net
Aqueous Solubility (LogS)Predicted solubility in water.Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) PenetrationPrediction of whether the compound can cross into the central nervous system.Essential for CNS-acting drugs; undesirable for peripherally acting drugs. mdpi.com
Cytochrome P450 (CYP) InhibitionPrediction of interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4).Predicts potential for drug-drug interactions and metabolic stability. mdpi.com

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used extensively in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures often exhibit similar biological activities. This method utilizes the known structure of an active ligand to find other molecules in a database with comparable features, such as shape, size, and pharmacophoric elements (e.g., hydrogen bond donors/acceptors, aromatic rings).

Structure-Based Virtual Screening (SBVS) , conversely, requires the three-dimensional (3D) structure of the target macromolecule. Molecular docking, a key component of SBVS, predicts the preferred orientation and binding affinity of a ligand when bound to the target's active site. This allows for the screening of compounds based on how well they fit and interact with the biological target.

While no specific virtual screening studies have been published exclusively for this compound, extensive research on analogous phenylpyrimidine scaffolds demonstrates the utility of these methods for this class of compounds. For instance, various N-phenylpyrimidin-2-amine and 4,6-disubstituted pyrimidin-2-amine derivatives have been identified as potent inhibitors for a range of protein kinases, which are crucial targets in cancer therapy. nih.govbohrium.com

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives applied molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) methods to identify potential inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are implicated in metastatic breast cancer. nih.gov Similarly, researchers have developed novel N-phenylpyrimidin-2-amine derivatives that show significant inhibitory activity against the c-Met kinase, a target in various cancers. bohrium.com Docking studies revealed key interactions, such as hydrogen bonds with specific amino acid residues in the ATP-binding site of the kinase, which are crucial for inhibitory action. bohrium.com

These studies provide a clear blueprint for how this compound could be evaluated. It could be included in a library for screening against various kinase targets or other enzymes where the pyrimidine scaffold is known to be active.

Table 1: Examples of Virtual Screening Applications for Phenylpyrimidine Analogs

Compound ClassTarget Protein(s)Screening Method(s)Key Findings
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK2, CDK4, CDK6Molecular Docking, 3D-QSARIdentified key structural features and interactions necessary for inhibiting multiple cyclin-dependent kinases implicated in cancer. nih.gov
N-phenylpyrimidin-2-amine derivativesc-Met KinaseMolecular DockingDeveloped potent inhibitors with IC50 values in the nanomolar range; identified crucial hydrogen bonding in the ATP-binding site. bohrium.com
4-(2-bromonaphthalen-6-yl)-6-phenylpyrimidin-2-aminesCorticotrophin Releasing Factor Receptor 1 (CRF-R1)Molecular Docking (LibDock)Screened for drug-likeness using Lipinski's rule and identified compounds with favorable interactions with ARG residues in the active site. irphouse.com
2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivativesHistone Deacetylase 2 (HDAC2)Molecular DockingSynthesized compounds were found to fit well into the active site of the anti-cancer protein target HDAC2. semanticscholar.org

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometries, vibrational frequencies, reaction energies, and electronic characteristics like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

For this compound, DFT calculations can provide profound mechanistic insights. By calculating the energy of reactants, transition states, and products, DFT can elucidate reaction pathways and mechanisms. Furthermore, it can predict the molecule's geometric parameters (bond lengths and angles), which can be validated against experimental data from techniques like X-ray crystallography.

While specific DFT studies on this compound are not available in the literature, extensive crystallographic data exists for the closely related isomer, 4-Methyl-6-phenylpyrimidin-2-amine . nih.gov This experimental data provides an excellent benchmark for validating DFT calculations on this class of molecules. The crystal structure reveals two independent molecules in the asymmetric unit, primarily differing in the torsion angle between the pyrimidine and phenyl rings (29.9° and 45.1°). nih.gov DFT geometry optimization, starting from these experimental coordinates, would allow for a direct comparison between calculated and observed structures, confirming the accuracy of the computational method and basis set used.

Table 2: Crystallographic Data for the Analog 4-Methyl-6-phenylpyrimidin-2-amine nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₁N₃
Molecular Weight (Mr)185.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.0558 (11)
b (Å)9.3808 (7)
c (Å)18.5227 (12)
β (°)125.950 (4)
Volume (V) (ų)1977.1 (2)
Z (Molecules per unit cell)8
Temperature (K)273 (2)
Radiation TypeMo Kα
Dihedral Angle (Phenyl-Pyrimidine)Molecule 1: 29.41 (2)°, Molecule 2: 46.32 (3)°

DFT calculations also illuminate the electronic properties of a molecule. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. DFT studies on similar heterocyclic systems, such as benzo[h]chromene derivatives, have shown that the HOMO is often located on electron-rich portions of the molecule, while the LUMO resides on electron-deficient areas, highlighting potential sites for electrophilic and nucleophilic attack, respectively. uaeu.ac.ae For this compound, DFT could map its molecular electrostatic potential (MESP), visually identifying the electron-rich (negative potential, likely near the nitrogen atoms) and electron-poor (positive potential) regions, which is crucial for understanding its intermolecular interactions and reaction mechanisms.

Advanced Applications and Future Research Directions

Role as Chemical Probes in Biological Research

While direct studies labeling 2-Methyl-6-phenylpyrimidin-4-amine as a chemical probe are emerging, the highly specific and potent biological activities of its derivatives make them ideal candidates for this role. A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The development of pyrimidine (B1678525) derivatives with high selectivity for particular biological targets, such as specific enzymes or receptors, allows researchers to investigate the roles of these targets in cellular processes and disease progression. ontosight.ai

For instance, a pyrimidine derivative that selectively inhibits a particular kinase can be used to elucidate the downstream signaling pathways regulated by that kinase. This provides valuable insights into disease mechanisms and can help identify new therapeutic intervention points. The continued synthesis of diverse pyrimidine libraries will undoubtedly yield more refined chemical probes for a wide array of biological targets. nih.gov

Pyrimidine Scaffolds in Medicinal Chemistry Design

The pyrimidine nucleus is widely regarded as a privileged scaffold in medicinal chemistry. researchtrend.net This status is due to its presence in naturally occurring essential molecules like nucleic acids (cytosine, thymine, and uracil) and its synthetic accessibility, which allows for extensive structural modifications. nih.gov This versatility enables the creation of large libraries of compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netwisdomlib.org

The structure-activity relationship (SAR) studies of pyrimidine derivatives consistently show that even minor substitutions on the pyrimidine ring can significantly alter biological activity. nih.gov This high "tunability" makes the pyrimidine scaffold an exceptional starting point for drug discovery programs, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties to develop effective therapeutic agents. gsconlinepress.comresearchgate.net

Development of Novel Heterocyclic Compound Libraries

A key direction in modern drug discovery is the synthesis and screening of novel heterocyclic compound libraries, and pyrimidines are at the forefront of this effort. Researchers are continuously developing efficient synthetic protocols, including microwave-assisted and multicomponent reactions, to generate diverse collections of pyrimidine-based molecules. acs.org These libraries often feature the pyrimidine ring fused with other heterocyclic systems, such as pyrroles, thiazoles, or indoles, creating complex polyheterocyclic structures with unique three-dimensional shapes and biological activities. researchgate.net

For example, the synthesis of chromeno[2,3-d]pyrimidine derivatives has been achieved using sustainable techniques like ultrasound and microwave irradiation, resulting in compounds with significant antiproliferative effects. acs.org The creation of these libraries is essential for high-throughput screening campaigns aimed at discovering new hit compounds against a wide range of therapeutic targets.

Exploration of New Biological Targets for Pyrimidine Derivatives

Research into pyrimidine derivatives is continuously uncovering new biological targets, expanding their therapeutic potential. mdpi.com Initially known for their role as anticancer agents targeting DNA synthesis, newer derivatives have shown activity against a host of other targets.

Recent studies have identified pyrimidine compounds that act as potent and selective inhibitors of key enzymes implicated in various diseases. This includes:

Cyclooxygenase-2 (COX-2): A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized as selective COX-2 inhibitors, showing potential as anti-inflammatory agents with fewer side effects than traditional NSAIDs. nih.gov

Cyclin-Dependent Kinases (CDK4 & CDK6): Novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6, which are validated targets for cancer therapy. acs.org

Lipoxygenase (LOX): Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated strong inhibition of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

This exploration is driven by both hypothesis-based design and large-scale screening of compound libraries against new and challenging biological targets.

Table 1: Biological Targets and Activity of Selected Pyrimidine Derivatives
Derivative ClassBiological TargetKey FindingsReference
4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-aminesCOX-2Compound 4i showed potent antiproliferative activity comparable to cisplatin (B142131). nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/CDK6Compound 78 exhibited excellent potency with Ki values of 1 nM (CDK4) and 34 nM (CDK6). acs.org
Pyrido[2,3-d]pyrimidinesLipoxygenase (LOX)Derivative 2a was a potent LOX inhibitor with an IC50 of 42 μM. nih.gov
Chalcone-Pyrimidine HybridsVarious Cancer Cell LinesCompounds showed significant antiproliferative activity with IC50 values from 6.2 to 15.1 μM against MCF-7 cells. mdpi.com

Synergistic Effects with Other Therapeutic Agents (e.g., Cisplatin)

A promising avenue of future research is the use of pyrimidine derivatives in combination therapies to enhance efficacy and overcome drug resistance. The synergistic potential of these compounds with established chemotherapeutic agents like cisplatin is a key area of investigation. For instance, studies on new 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have shown that some compounds exhibit antiproliferative activity comparable to that of cisplatin, suggesting their potential as combination agents. nih.gov

The rationale for such combinations is often based on attacking cancer cells through multiple, complementary mechanisms. A pyrimidine-based kinase inhibitor, for example, could halt cell cycle progression, making the cancer cells more susceptible to the DNA-damaging effects of cisplatin. Future clinical studies are needed to validate these synergistic strategies and establish optimal dosing regimens.

Advanced Analytical Techniques for Characterization of Complex Derivatives

The development of increasingly complex pyrimidine derivatives necessitates the use of advanced analytical techniques to ensure their structural integrity and purity. While standard methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry remain fundamental, more sophisticated methods are being employed. researchgate.net

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of synthesized compounds with high accuracy. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the unambiguous determination of elemental composition. nih.gov

Single-Crystal X-ray Diffraction: Offers definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in a molecule, as was done for 4-Methyl-6-phenylpyrimidin-2-amine (B98054). researchgate.net

These techniques are critical for quality control in the synthesis of novel compounds and for providing the detailed structural information needed for computational modeling and understanding structure-activity relationships. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of pyrimidine-based drugs. These computational tools can analyze vast datasets to identify promising scaffolds, predict biological activity, and suggest novel molecular structures with desired properties.

For example, molecular docking studies, a form of computational simulation, are routinely used to predict how pyrimidine derivatives will bind to their biological targets. researchgate.net More advanced AI models are being developed to:

Predict Structure-Activity Relationships: ML algorithms can learn from existing data to predict the activity of new, unsynthesized compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific targets.

Optimize Synthetic Routes: AI can analyze chemical reaction data to propose the most efficient ways to synthesize complex pyrimidine derivatives.

These in silico methods accelerate the drug discovery pipeline, reducing the time and cost associated with bringing new therapies to the clinic. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-6-phenylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen at the 4-position of a pyrimidine ring with an amine group under alkaline conditions (e.g., using NH₃ in ethanol at 60–80°C) yields the target compound . Optimization includes adjusting solvent polarity (DMF or THF), temperature (reflux conditions), and catalyst use (e.g., Pd/C for hydrogenation). Yields range from 7% to 24% depending on substituents and purification methods (e.g., column chromatography with ethanol-dichloromethane eluents) .
Reaction Parameter Typical Conditions Impact on Yield
SolventDMF, THFHigher polarity improves solubility of intermediates.
Temperature60–80°CElevated temperatures accelerate kinetics but may degrade sensitive groups.
CatalystPd/C, NaBH₄Reduces byproducts in reduction steps.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methyl groups (δ 2.1–2.5 ppm). Pyrimidine ring protons appear as doublets due to coupling (e.g., δ 6.8–7.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 213.1 [M+H]⁺ confirm molecular weight (212.26 g/mol) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) achieve >95% purity. Retention times vary with substituents .

Q. How does hydrogen bonding influence the crystal packing of this compound?

  • Methodological Answer : X-ray crystallography reveals intramolecular N–H⋯N hydrogen bonds between amine groups (N4–H4 and N5), forming six-membered rings. Weak C–H⋯O and C–H⋯π interactions stabilize crystal lattices, as observed in polymorphic forms with dihedral angles of 12.8°–86.1° between pyrimidine and phenyl rings . SHELX software (SHELXL/SHELXS) is critical for refining hydrogen-bond geometries and resolving disorder in asymmetric units .

Advanced Research Questions

Q. How can computational models (e.g., 3D-QSAR, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • 3D-QSAR : Align derivatives using CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values (e.g., antileukemic activity). Substituents like trifluoromethyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability .
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., CDK2). Pyrimidine rings form π-π stacking with Phe80, while methyl groups occupy hydrophobic pockets. Docking scores <−7.0 kcal/mol suggest high affinity .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 29.4° vs. 46.3° between pyrimidine and phenyl rings) arise from packing effects or solvent inclusion. Validate via:

  • High-resolution X-ray diffraction (λ = 0.71073 Å) to reduce measurement errors.
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C⋯H contacts >50% indicate dominant van der Waals forces) .
  • DFT calculations (B3LYP/6-31G*) to compare experimental vs. optimized geometries .

Q. How do substituents at the 4- and 6-positions modulate the compound’s solubility and metabolic stability?

  • Methodological Answer :

  • Solubility : Introducing polar groups (e.g., –OH, –NH₂) increases aqueous solubility (logS >−3.0). Methyl and phenyl groups reduce solubility (logS ~−4.5) due to hydrophobicity .
  • Metabolic Stability : Trifluoromethyl groups at the 5-position resist CYP450 oxidation (t₁/₂ >60 min in microsomal assays). Ethylamino groups undergo N-dealkylation, requiring prodrug strategies .

Q. What role does the pyrimidine core play in supramolecular assembly, and how can this be exploited in material science?

  • Methodological Answer : The pyrimidine ring participates in π-π stacking (distance ~3.5 Å) and hydrogen-bonding networks (N–H⋯N, 2.8–3.0 Å). These interactions enable:

  • Coordination polymers with metal ions (e.g., Cu²⁺) for catalytic applications.
  • Cocrystals with carboxylic acids (e.g., fumaric acid) to tune melting points (150–220°C) .

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